6-(1H-Imidazol-1-yl)hexanamide
Description
Contextualizing Imidazole-Containing Compounds in Modern Medicinal Chemistry Research
Imidazole (B134444), a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry. ajrconline.orgjchemrev.com This structural motif is not merely a synthetic curiosity but a biologically validated component found in numerous natural products, including the amino acid histidine and the neurotransmitter histamine (B1213489). mdpi.com Its prevalence in clinically approved drugs, such as the antifungal agent ketoconazole (B1673606) and the anticancer drug dacarbazine, underscores its therapeutic significance. researchgate.net
The imidazole ring's value in drug design stems from its unique physicochemical properties. ajrconline.org It is an amphoteric molecule, capable of acting as both an acid and a base. mdpi.com The two nitrogen atoms endow the ring with the ability to participate in crucial biological interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites. chemrxiv.org This versatility allows imidazole derivatives to bind to a wide array of biological targets like enzymes and receptors, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. ajrconline.orgmdpi.comnih.gov The adaptability of the imidazole core has made it a "privileged structure," a molecular framework that is frequently found in active compounds, guiding the design of new therapeutic agents. mdpi.comnih.gov
Structural Significance of the Imidazole Moiety and Hexanamide (B146200) Chain in Compound Design
The structure of 6-(1H-Imidazol-1-yl)hexanamide can be deconstructed into two key components: the imidazole head and the hexanamide tail. Each part plays a distinct and crucial role in the molecule's potential biological activity.
The imidazole moiety often acts as the "warhead" or primary interacting group. Its nitrogen atoms can form hydrogen bonds with amino acid residues in a protein's binding pocket, a fundamental interaction for molecular recognition. irispublishers.com Furthermore, the sp2-hybridized nitrogen atom can act as a potent metal-binding group, a feature exploited in the design of inhibitors for metalloenzymes, such as histone deacetylases (HDACs). researchgate.net The aromatic nature of the ring also allows for π-stacking interactions, further stabilizing the binding of the molecule to its target. ajrconline.org
Overview of Research Interest in this compound and Analogues
While specific, in-depth studies on this compound itself are not extensively detailed in publicly available literature, research into its analogues provides significant insight into its potential applications. The general structure, consisting of a heterocyclic group linked to an aliphatic chain, is a common scaffold in drug discovery.
For instance, research has been conducted on similar structures for their potential as histone deacetylase (HDAC) inhibitors. In this context, the imidazole group can serve as a zinc-binding group, the hexanamide chain as the linker, and a terminal group (in this case, the primary amide) as the "cap" that interacts with the surface of the enzyme. A study on benzimidazole-based HDAC inhibitors explored a compound with a hexanamide side chain, N-hydroxy-6-(4,5,6,7-tetrabromo-2-(dimethylamino)-1H-benzo[d]imidazol-1-yl)hexanamide, which showed inhibitory activity against HDAC6 and HDAC1. researchgate.net
Furthermore, a compound named N-[3-(1H-imidazol-1-yl)propyl]-hexanamide, an analogue with a shorter propyl linker, was synthesized and used to create functionalized elastomeric ionomers. acs.org This highlights the utility of such molecules as building blocks in materials science. Another related molecule, 6-(5,11-dioxoisoindolo[2,1-a]quinazolin-6(5H,6aH,11H)-yl)-N-(1H-imidazol-2-yl)hexanamide, was investigated for its potential as an anticancer agent by activating the FIH-1 protein. biolifesas.org
The research on these closely related structures suggests that this compound is a molecule with potential for further investigation, particularly in the fields of enzyme inhibition and materials science. Its synthesis and biological evaluation could uncover novel therapeutic or practical applications.
Structure
3D Structure
Properties
CAS No. |
88940-82-3 |
|---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
6-imidazol-1-ylhexanamide |
InChI |
InChI=1S/C9H15N3O/c10-9(13)4-2-1-3-6-12-7-5-11-8-12/h5,7-8H,1-4,6H2,(H2,10,13) |
InChI Key |
KDMOQWXGVMMUGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCCCC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 1h Imidazol 1 Yl Hexanamide
Established Synthetic Routes to 6-(1H-Imidazol-1-yl)hexanamide
The construction of this compound can be achieved through several established synthetic strategies. These methods primarily involve the formation of the amide bond and the construction of the imidazole (B134444) ring.
Amide Formation Reactions for this compound Synthesis
A primary approach to synthesizing this compound involves the formation of the amide bond from a carboxylic acid and an amine. One common method utilizes thionyl chloride to activate the carboxylic acid, facilitating a one-pot synthesis of secondary and tertiary amides in excellent yields. rsc.orgresearchgate.net This process is effective even with sterically hindered amines and is compatible with acid-sensitive groups, largely preserving the stereochemical integrity of chiral substrates. rsc.org Another efficient, one-pot method for amide formation proceeds via acyclic mixed anhydrides of carboxylic and sulfinic acids. This technique uses a 1:1 mixture of the carboxylic acid and amine without the need for a base and generates only volatile byproducts. nih.gov
Enzymatic catalysis also presents a viable route for amide formation. For instance, Candida antarctica lipase (B570770) B (CAL-B) can catalyze the amidation of carboxylic acids. diva-portal.org These biocatalytic methods offer mild reaction conditions and high selectivity.
| Amide Formation Method | Activating Agent/Catalyst | Key Features | Potential Application to this compound |
| Thionyl Chloride Activation | SOCl₂ | One-pot synthesis, high yields, compatible with various functional groups. rsc.orgresearchgate.net | Reaction of 6-(1H-imidazol-1-yl)hexanoic acid with ammonia. |
| Mixed Anhydrides | Sulfinyl chlorides | One-pot, no base required, volatile byproducts. nih.gov | Reaction of 6-(1H-imidazol-1-yl)hexanoic acid with an amine source. |
| Enzymatic Catalysis | Candida antarctica lipase B (CAL-B) | Mild conditions, high selectivity. diva-portal.org | Biocatalytic amidation of 6-(1H-imidazol-1-yl)hexanoic acid. |
Cyclization Approaches in Imidazole Ring Formation for this compound Scaffolds
The imidazole ring of the target molecule can be constructed through various cyclization reactions. The Radziszewski reaction, a multi-component process, offers an atom-economical route to imidazoles from an aldehyde, a 1,2-dicarbonyl compound, and ammonia. mdpi.com This method is attractive for its sustainability as it minimizes chemical waste. mdpi.com
Another approach involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild conditions, which allows for the presence of various functional groups. mdpi.com Furthermore, intramolecular cyclization reactions can be employed. For instance, a base-mediated, one-pot, four-component reaction can yield imidazole-4(2H)-ones, which can be precursors to the desired imidazole scaffold. researchgate.net This reaction proceeds through the formation of an imine, followed by nucleophilic addition of an alkyne and subsequent intramolecular cyclization. researchgate.net Imidazole can also act as a catalyst in cyclization reactions, such as in the synthesis of cyclic peptides from peptide thioesters. nih.govnih.gov
Multi-component Reaction Strategies for Structural Diversity and Efficiency
Multi-component reactions (MCRs) are powerful tools for rapidly generating molecular complexity and diversity from simple starting materials. researchgate.netnih.gov The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based MCR, allows for the one-pot synthesis of fused imidazoles from an aldehyde, an isocyanide, and an amidine. nih.gov
Non-isocyanide-based MCRs, such as the Hantzsch and Biginelli reactions, can also be adapted for the synthesis of imidazole-containing structures. nih.gov These reactions offer an efficient and sustainable approach to creating libraries of compounds for various applications. nih.gov Biocatalysis can be integrated with MCRs to enhance their efficiency and environmental friendliness. mdpi.com
| Multi-component Reaction | Components | Product Type | Relevance to this compound Synthesis |
| Radziszewski Reaction | Aldehyde, 1,2-dicarbonyl, ammonia | Imidazole | Direct formation of the imidazole ring. mdpi.com |
| Groebke–Blackburn–Bienaymé | Aldehyde, isocyanide, amidine | Fused imidazole | Synthesis of complex imidazole-containing scaffolds. nih.gov |
| Base-Mediated Four-Component Reaction | Amino acid ester, aldehyde, alkyne, amino alcohol | Imidazole-4(2H)-one | Stepwise construction of the imidazole core. researchgate.net |
Novel Synthetic Approaches and Derivatization Strategies for this compound Analogues
Novel synthetic methods and derivatization strategies allow for the creation of analogues of this compound with modified properties. For instance, a novel method for synthesizing N-cyano-1H-imidazole-4-carboxamides has been developed, offering mild reaction conditions and a simplified procedure. nih.gov
Derivatization of the core structure can be achieved through various reactions. For example, the synthesis of 6-(1H-benzimidazol-2-yl)-1-phenyl-hexan-1-one demonstrates the formation of a benzimidazole (B57391) analogue through the cyclocondensation of o-phenylenediamine (B120857) and a β-diketone. mdpi.comdntb.gov.ua Further derivatization can be achieved by targeting the functional groups of the molecule. For instance, the amide nitrogen or the imidazole ring can be alkylated or acylated to introduce new substituents. nih.gov The synthesis of 6-(1H-benzimidazol-1-yl)-5-nitrosopyrimidin-2-amine highlights a concise route to highly substituted benzimidazole derivatives. nih.gov
Chemical Reactivity and Functional Group Interconversions of this compound
The chemical reactivity of this compound is characterized by the interplay of the imidazole ring and the hexanamide (B146200) side chain. The imidazole moiety can participate in electrophilic and nucleophilic substitution reactions, while the amide bond can undergo hydrolysis or reduction. The reactivity of similar structures, such as octyl 6-O-hexanoyl-β-D-glucopyranosides, has been studied using computational methods to predict their chemical behavior. unimas.myunimas.my
Oxidation Pathways and Imidazole N-oxide Formation
The imidazole ring is susceptible to oxidation, leading to the formation of imidazole N-oxides. researchgate.netnih.gov Imidazole N-oxides are valuable synthetic intermediates that can be used to further functionalize the imidazole ring. researchgate.netnih.gov The synthesis of 2-unsubstituted imidazole N-oxides can be achieved using mechanochemical approaches, such as ball-milling. mdpi.com
Reduction Reactions Leading to Dihydroimidazole (B8729859) Derivatives
The reduction of the imidazole ring in this compound to its corresponding dihydroimidazole (imidazoline) derivatives represents a significant chemical transformation. While the aromatic imidazole ring is relatively stable, reduction can be achieved under specific conditions, typically involving catalytic hydrogenation or the use of complex metal hydrides. These methods, however, can sometimes lead to ring cleavage, making the selective formation of dihydroimidazole derivatives a challenge.
Catalytic hydrogenation is a common method for the reduction of heterocyclic aromatic compounds. For N-alkylimidazoles, this process typically requires a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, are crucial in determining the reaction's outcome. Higher pressures and temperatures generally favor the reduction but also increase the risk of over-reduction or decomposition of the starting material. The N-Boc protecting group has been utilized in the catalytic asymmetric hydrogenation of substituted imidazoles to yield chiral imidazolines with high enantioselectivity, employing a chiral ruthenium catalyst. elsevierpure.com
Complex metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), can also be employed for the reduction of imidazolium (B1220033) salts. stackexchange.com However, the neutral imidazole ring in this compound is generally resistant to these reagents under standard conditions. The reduction often requires prior activation of the imidazole ring, for instance, by quaternization to form an imidazolium salt, which is more susceptible to hydride attack. The choice of reducing agent and solvent system is critical to prevent undesired side reactions like the reductive cleavage of the imidazole ring. stackexchange.com
The expected product of the partial reduction of the imidazole ring in this compound is 6-(4,5-dihydro-1H-imidazol-1-yl)hexanamide. It is important to note that the reduction can potentially yield different isomers of the dihydroimidazole ring.
Table 1: Hypothetical Reduction Reactions of this compound
| Reagent/Catalyst | Conditions | Expected Product | Notes |
| H₂, Pd/C | High pressure, elevated temperature | 6-(4,5-dihydro-1H-imidazol-1-yl)hexanamide | Risk of over-reduction and side reactions. |
| NaBH₄ | Following quaternization of the imidazole ring | 6-(4,5-dihydro-1H-imidazol-1-yl)hexanamide | Ring activation is necessary for the reaction to proceed. |
| Ru(η³-methallyl)₂(cod)/PhTRAP | H₂, N-Boc protection | Chiral 6-(4,5-dihydro-1H-imidazol-1-yl)hexanamide | Demonstrates potential for asymmetric synthesis. elsevierpure.com |
Electrophilic Substitution on the Imidazole Ring and Hexanamide Chain
On the Imidazole Ring:
Electrophilic substitution on the imidazole ring of this compound is expected to occur at the C4 or C5 positions, as the C2 position is generally less reactive in N-substituted imidazoles. The presence of the alkyl substituent on the nitrogen atom can influence the regioselectivity of the substitution.
Halogenation: Halogenation of N-alkylimidazoles can be achieved using various halogenating agents. For instance, bromination can be carried out with bromine in a suitable solvent, often in the presence of a Lewis acid catalyst. Chlorination can be similarly effected with chlorine or other chlorinating agents like N-chlorosuccinimide (NCS). wikipedia.orgmasterorganicchemistry.com
Nitration: Nitration of imidazoles typically requires strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. google.com The reaction conditions need to be carefully controlled to prevent oxidation or degradation of the starting material. The nitro group can be introduced at the C4 or C5 position of the imidazole ring. semanticscholar.orgresearchgate.net The use of N-nitropyrazole reagents has also been reported for the mild and scalable nitration of a broad range of (hetero)arenes. nih.gov
Sulfonation: Direct sulfonation of the imidazole ring is less common but can be achieved using fuming sulfuric acid (oleum). The reaction is often reversible and may require harsh conditions.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on the imidazole ring. The nitrogen atoms in the ring can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. wikipedia.orglibretexts.org
On the Hexanamide Chain:
The hexanamide chain is an aliphatic and saturated structure, which is not susceptible to electrophilic aromatic substitution reactions. Electrophilic attack on the C-H bonds of the alkyl chain would require radical conditions, which are outside the scope of typical electrophilic substitution. The amide group itself is an electron-withdrawing group, which deactivates adjacent positions towards electrophilic attack, although this is more relevant in the context of aromatic systems. Therefore, under the conditions used for electrophilic substitution on the imidazole ring, the hexanamide chain is expected to remain largely unreactive.
Table 2: Plausible Electrophilic Substitution Reactions on this compound
| Reaction | Reagent | Expected Product(s) |
| Bromination | Br₂, Lewis Acid | 6-(4-bromo-1H-imidazol-1-yl)hexanamide and/or 6-(5-bromo-1H-imidazol-1-yl)hexanamide |
| Chlorination | Cl₂, Lewis Acid or NCS | 6-(4-chloro-1H-imidazol-1-yl)hexanamide and/or 6-(5-chloro-1H-imidazol-1-yl)hexanamide |
| Nitration | HNO₃, H₂SO₄ | 6-(4-nitro-1H-imidazol-1-yl)hexanamide and/or 6-(5-nitro-1H-imidazol-1-yl)hexanamide |
Biological Activity and Mechanistic Investigations of 6 1h Imidazol 1 Yl Hexanamide
Enzyme Inhibition Studies
The imidazole (B134444) moiety is a key pharmacophore in many enzyme inhibitors. Its ability to coordinate with metal ions in enzyme active sites and participate in hydrogen bonding makes it a versatile component in inhibitor design.
Histone Deacetylase (HDAC) Modulation by Related Benzimidazole-Hexanamide Derivatives
Histone deacetylases (HDACs) are crucial epigenetic regulators, and their inhibition is a validated strategy in cancer therapy. researchgate.net Benzimidazole (B57391) derivatives have been a focus of research for developing potent HDAC inhibitors. researchgate.net These compounds typically feature a benzimidazole "cap" group that interacts with the rim of the enzyme's active site channel.
Research into novel hydroxamic acid-based HDAC inhibitors has utilized benzimidazole and benzoxazole (B165842) cores. rsc.org One study reported a series of compounds where a benzimidazole cap was connected to a linker and a zinc-binding group. Compound 7 from this series, which includes a benzimidazole cap and a four-carbon-chain thioether linker, demonstrated potent and selective inhibition of HDAC6. rsc.org This compound showed superior efficacy against MCF-7 breast cancer cells and exhibited antiproliferative effects across a panel of cancer cell lines. researchgate.netrsc.org The selectivity of compound 7 for HDAC6 was significant, with IC50 values 8- to over 111-fold higher for other HDAC isoforms like HDAC3, HDAC4, HDAC8, and HDAC11. rsc.org Molecular docking studies revealed that its high binding affinity (-8.46 kcal/mol) towards HDAC6 is due to interactions with key residues Cys584 and Asp612 in the active site. rsc.org Another related compound, 20 , also featuring a benzimidazole cap and a four-carbon thioether linker, was identified as a selective HDAC6 inhibitor with an IC50 of 0.09 µM. researchgate.net
These findings suggest that a scaffold combining a benzimidazole group with a hexanamide-like linker, such as in 6-(1H-Imidazol-1-yl)hexanamide, has the potential to interact with HDAC enzymes. The length and composition of the linker are critical for determining isoform selectivity and inhibitory potency. nih.gov
Table 1: HDAC Inhibition by Benzimidazole Derivatives
| Compound | Target HDAC | IC50 (µM) | Cell Line (Antiproliferative IC50) |
|---|---|---|---|
| Compound 7 | HDAC6 | Potent & Selective | MCF-7 (and others) |
| Compound 20 | HDAC6 | 0.09 | MCF-7 |
| Entinostat | HDAC1 | 0.93 | - |
| HDAC2 | 0.95 | - | |
| HDAC3 | 1.8 | - | |
| Compound 7j | HDAC1 | 0.65 | - |
| HDAC2 | 0.78 | - |
Cytochrome P450 Enzyme Inhibition by Structurally Related Compounds
Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing proteins essential for the metabolism of a vast array of xenobiotics, including drugs. rsc.org The imidazole ring is a well-known inhibitor of these enzymes, often acting through the coordination of its nitrogen atom with the heme iron at the enzyme's active site. nih.govresearchgate.net This interaction can lead to reversible, competitive inhibition. nih.gov
A study evaluating five antifungal agents with an imidazole moiety (clotrimazole , miconazole , sulconazole , tioconazole , and ketoconazole (B1673606) ) found that they were nonselective inhibitors of various P450 isoforms. nih.gov High-affinity inhibition was observed across multiple CYPs, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. nih.govresearchgate.net For instance, sulconazole showed very high affinity for CYP2C9 (Ki = 0.01 µM) and CYP2C19 (Ki = 0.008 µM), while clotrimazole and tioconazole were potent inhibitors of CYP3A4 (Ki = 0.02 µM). nih.gov Such potent inhibition highlights the potential for significant drug-drug interactions with imidazole-containing compounds. nih.govresearchgate.net
The mechanism of inhibition is typically a result of type II coordination to the P450 heme. nih.gov This direct interaction with the catalytic center is a common feature of drugs that cause clinically relevant drug-drug interactions. researchgate.net
Table 2: Inhibition Constants (Ki) of Imidazole Derivatives for CYP450 Isoforms
| Inhibitor | CYP1A2 (µM) | CYP2B6 (µM) | CYP2C9 (µM) | CYP2C19 (µM) | CYP2D6 (µM) | CYP2E1 (µM) | CYP3A4 (µM) |
|---|---|---|---|---|---|---|---|
| Clotrimazole | - | - | - | - | - | - | 0.02 |
| Miconazole | - | 0.05 | - | 0.05 | 0.70 | - | 0.03 |
| Sulconazole | 0.4 | 0.04 | 0.01 | 0.008 | 0.40 | - | - |
| Tioconazole | 0.4 | - | - | 0.04 | - | 0.4 | 0.02 |
Other Enzyme Systems Affected by Imidazole-Containing Analogues (e.g., CK2, Urease, Carbonic Anhydrase)
Casein Kinase 2 (CK2) : CK2 is a serine/threonine kinase implicated in cell growth, proliferation, and survival, making it a target in oncology. nih.gov Halogenated benzimidazoles have been identified as potent CK2 inhibitors. nih.gov For example, 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi ) inhibits CK2 with an IC50 of 1.3 µM. nih.gov The inhibitory mechanism involves interactions within the ATP-binding pocket, where the nitrogen atom of the imidazole ring can form a hydrogen bond with the backbone of Lys68 or a water-mediated bond with Glu81. nih.gov More recent research on benzimidazole-1,3,4-thiadiazole derivatives has identified compounds with good inhibitory activity against CK2, with compound 4c showing an IC50 of 15 µM against HeLa cells and a binding energy of -8.61 kcal/mol in docking studies. nih.gov
Urease : Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for bacteria like Helicobacter pylori. nih.govresearchgate.net Inhibition of urease is a therapeutic strategy for treating infections caused by such bacteria. nih.gov Imidazole-containing heterocyclic compounds have shown significant anti-urease activity. researchgate.net A series of imidazopyridine-based oxazole (B20620) analogs were synthesized and tested, with several compounds showing greater potency than the standard inhibitor thiourea (IC50 = 21.37 µM). nih.gov Notably, compound 4i was the most active, with an IC50 value of 5.68 µM. nih.gov Similarly, a series of sulfonates and sulfamates bearing an imidazo[2,1-b]thiazole (B1210989) scaffold yielded potent competitive inhibitors of urease. nih.gov Compound 2c from this series was particularly effective, with an IC50 of 2.94 µM, approximately 8-fold more potent than thiourea. nih.govresearchgate.net
Carbonic Anhydrase (CA) : Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of CO2. nih.gov The imidazole ring of histamine (B1213489) is known to activate several CA isoforms. nih.govresearchgate.net It has been proposed that the imidazoline (B1206853) ring could act as a bioisostere for the imidazole moiety. nih.gov Indeed, clonidine, a 2-aminoimidazoline (B100083) derivative, was found to activate multiple human CA isoforms (hCA I, IV, VA, VII, IX, XII, and XIII) with potencies in the micromolar range, while being inactive on hCA II. nih.govresearchgate.net Conversely, imidazole itself has been shown to be a competitive inhibitor of human carbonic anhydrase B with respect to the CO2 substrate. nih.gov Its unique binding properties suggest it binds as a weak, distant fifth ligand to the essential zinc atom in the active site. nih.gov
Table 3: Inhibition/Activation of Various Enzymes by Imidazole Analogues
| Compound/Analogue | Enzyme Target | Activity | IC50 / KA Value |
|---|---|---|---|
| TBBi | CK2 | Inhibition | 1.3 µM |
| Benzimidazole-thiadiazole 4c | CK2 | Inhibition | 15 µM |
| Imidazopyridine-oxazole 4i | Urease | Inhibition | 5.68 µM |
| Imidazo[2,1-b]thiazole 2c | Urease | Inhibition | 2.94 µM |
| Thiourea (Standard) | Urease | Inhibition | 21.37 µM |
| Clonidine | hCA I, IV, VA, etc. | Activation | Micromolar range |
| Imidazole | Carbonic Anhydrase B | Inhibition | Competitive |
Receptor Binding and Ligand-Target Interactions
The imidazole ring is also a common feature in ligands that bind to G-protein coupled receptors (GPCRs), where it can participate in crucial hydrogen bonding and aromatic interactions.
Adenosine (B11128) Receptor Affinity of Imidazole-Substituted Xanthines
Adenosine receptors (A1, A2A, A2B, A3) are GPCRs that play significant roles in cardiovascular, nervous, and immune systems. mdpi.comacs.org Xanthine (B1682287) derivatives, which contain a fused imidazole ring, are classic adenosine receptor antagonists. nih.gov The natural alkaloids caffeine (B1668208) and theophylline (B1681296) are non-selective antagonists with micromolar affinities. nih.gov
Synthetic modifications to the xanthine scaffold have led to highly potent and selective antagonists for each receptor subtype. nih.gov For example, in a series of (E)-8-styrylxanthines, the most potent compound, (E)-1,3-diethyl-7-methyl-8-[(3-trifluoromethyl)styryl]xanthine, exhibited a Ki value of 11.9 nM for the A2A receptor. researchgate.net The substitution at the C8 position of the xanthine core is critical for determining affinity and selectivity. researchgate.net Simple alkylxanthines generally have micromolar affinities for human A1, A2A, A2B, and A3 receptors. nih.gov The nitrogen atom at the 9-position of the imidazole portion of the xanthine was found not to be essential for high receptor affinity. nih.gov
Table 4: Adenosine Receptor Affinities (Ki) of Imidazole-Substituted Xanthines
| Compound Class | Receptor Subtype | Affinity (Ki) |
|---|---|---|
| Simple Alkylxanthines | hA1, hA2A, hA2B, hA3 | ~ Micromolar (µM) |
| (E)-8-styrylxanthines | A2A | 11.9 nM (most potent homologue) |
| 1-Propylxanthine | hA2B | 360 nM |
Melanocortin Receptor Interactions of Complex Imidazole-Containing Peptides
Melanocortin receptors (MC1R-MC5R) are GPCRs involved in a wide range of physiological processes, including pigmentation, energy homeostasis, and sexual function. nih.govmdpi.com The endogenous ligands for these receptors are peptides derived from proopiomelanocortin (POMC), such as α-melanocyte-stimulating hormone (α-MSH). nih.gov
A conserved His-Phe-Arg-Trp sequence is crucial for the interaction of these peptide agonists with melanocortin receptors. nih.govnih.gov The histidine residue, with its imidazole side chain, plays a pivotal role. Studies on the interaction of the peptide agonist NDP-MSH with the melanocortin-4 receptor (MC4R) have shown that the His6 residue is in close proximity to residues in the third transmembrane (TM3) domain of the receptor, specifically Asp122, Asp126, and Ile125. nih.gov The binding is thought to occur in stages, with the core tetrapeptide, including His6, neutralizing negative repulsion between TM2 and TM3. nih.gov The interaction between the imidazole ring of histidine and specific receptor residues is a key component of ligand recognition and receptor activation. nih.gov
General Interaction Studies with Specific Molecular Targets
Imidazole-containing compounds are known to interact with a multitude of specific molecular targets, which is the basis for their broad spectrum of pharmacological activities. nih.govelsevierpure.com These interactions are often facilitated by the imidazole ring's ability to participate in hydrogen bonding and coordinate with metal ions. elsevierpure.com Key molecular targets for imidazole derivatives include enzymes such as kinases, histone deacetylases (HDACs), and topoisomerases. elsevierpure.com
For instance, certain imidazole derivatives function as kinase inhibitors, targeting enzymes like tyrosine kinases and serine-threonine kinases which are crucial in cancer signaling pathways. elsevierpure.com By inhibiting these kinases, they can disrupt tumor cell proliferation and metastasis. Another important target is histone deacetylase (HDAC); some triazolyl-imidazole derivatives have shown selective inhibition of HDAC6, an enzyme involved in cancer cell motility. The interaction of imidazole derivatives with DNA is another mechanism of action, where they can act as DNA alkylating agents or stabilize G-quadruplex DNA structures, leading to anticancer effects. nih.govnih.gov Furthermore, some imidazole-based compounds have been shown to inhibit tubulin polymerization, a critical process in cell division, thereby exerting antiproliferative effects. nih.gov
Antimicrobial Activity Investigations of Imidazole Derivatives
The imidazole scaffold is a cornerstone in the development of antimicrobial agents. Derivatives of imidazole have demonstrated a wide range of activities against various pathogens, including bacteria, fungi, and parasites. researchgate.net
Imidazole derivatives have been extensively investigated for their broad-spectrum antimicrobial properties, showing efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.commdpi.comnih.gov The mechanism of their antibacterial action can involve the disruption of bacterial DNA replication, inhibition of cell wall synthesis, and interference with cell membrane integrity. mdpi.com For example, a study on novel imidazole aldoximes demonstrated potent and broad-spectrum activity against clinically important pathogens, including multidrug-resistant Gram-negative bacteria like Pseudomonas aeruginosa. mdpi.com Another study highlighted that certain imidazole derivatives showed promising results against commonly used test strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov
In the realm of antifungal activity, imidazole-based compounds are well-established. They often work by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov This disruption leads to increased membrane permeability and ultimately cell death. Some novel imidazole derivatives containing a 2,4-dienone motif have exhibited strong, broad-spectrum inhibitory effects against Candida species, including fluconazole-resistant strains. nih.gov
| Compound Type | Target Organism(s) | Observed Activity | Reference |
|---|---|---|---|
| m-chlorobenzyl derivative of imidazole 2-aldoxime | Escherichia coli, Klebsiella pneumoniae | MIC values of 6.25 µg/mL, superior to gentamicin. | mdpi.com |
| Imidazole derivatives with a 2,4-dienone motif (Compounds 31 and 42) | Fluconazole-resistant C. albicans 64110 | MIC values of 8 µg/mL. | nih.gov |
| Imidazole derivatives with a 2,4-dienone motif (Compound 42) | Staphylococcus aureus UA1758 | MIC value of 4 µg/mL. | nih.gov |
Imidazole and its fused-ring analogue, benzimidazole, are prominent scaffolds in the search for new antiparasitic agents. nih.govmalariaworld.org Several derivatives have shown significant activity against protozoan parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania donovani (a causative agent of visceral leishmaniasis). nih.govnih.gov
Research has demonstrated that certain imidazole-based compounds exhibit potent and specific action against T. cruzi. For example, a series of 3-nitro- and 2-nitro-1H-imidazole-based amides and sulfonamides showed significant activity against intracellular amastigotes of T. cruzi, with some compounds being up to 58-fold more potent than the standard drug benznidazole. nih.gov Another study on new pyrazole-imidazoline derivatives reported marked efficacy against intracellular amastigotes of T. cruzi, with one derivative showing an IC50 value of 3.3 µM. nih.gov
Benzimidazole derivatives have also been extensively studied for their antileishmanial properties. nih.govresearchgate.net These compounds can exert their effect through various mechanisms, including targeting parasite-specific enzymes like pteridine (B1203161) reductase 1 (PTR1). nih.gov Substituted benzimidazoles have shown promise against L. donovani, and other species causing cutaneous leishmaniasis. researchgate.net For instance, one study found that a 3-chlorophenyl derivative of a benzimidazole-based compound demonstrated a potent antileishmanial effect against Leishmania major with an IC50 of 0.6787 µg/mL. nih.gov
| Compound Class | Parasite | Key Finding | Reference |
|---|---|---|---|
| 3-nitro-1H-imidazole-based amides/sulfonamides | Trypanosoma cruzi (intracellular amastigotes) | Up to 58-fold more potent than benznidazole, with IC50 values between 28 nM and 3.72 µM. | nih.gov |
| Pyrazole-imidazoline derivative (1k) | Trypanosoma cruzi (intracellular amastigotes) | IC50 = 3.3 ± 0.2 µM. | nih.gov |
| N-alkyl benzimidazole-based compound (K1) | Leishmania major (promastigotes) | IC50 = 0.6787 µg/mL. | nih.gov |
Anti-inflammatory Properties of Imidazole Derivatives
The imidazole ring is a key feature in many compounds investigated for anti-inflammatory activity. nih.govijpsjournal.com The mechanisms underlying these properties are diverse and can include the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory cascade. nih.govnih.gov Some imidazole derivatives have also been found to inhibit the production of pro-inflammatory mediators and the generation of reactive oxygen species. nih.gov
For example, a study on di- and tri-substituted imidazoles identified several compounds with good anti-inflammatory activity and minimal gastrointestinal irritation. nih.gov Another research effort focused on synthesizing imidazole derivatives that target p38 MAP kinase, a key enzyme in the inflammatory response. acs.org One of the synthesized compounds showed considerable p38 kinase inhibitory activity with an IC50 value of 403.57 nM. acs.org The anti-inflammatory potential of imidazole derivatives is a significant area of research, with ongoing efforts to develop safer and more effective anti-inflammatory agents. nih.gov
Antiproliferative and Antitumor Potential of Imidazole-Containing Compounds
The development of imidazole-based compounds as antiproliferative and antitumor agents is a highly active area of research. nih.govnih.gov The structural versatility of the imidazole ring allows for the design of molecules that can target various hallmarks of cancer. frontiersin.org
Imidazole derivatives have demonstrated a broad range of antitumor activities through multiple mechanisms of action. nih.gov These include the inhibition of kinases involved in cell growth and survival, disruption of microtubule dynamics, induction of apoptosis (programmed cell death), and cell cycle arrest. elsevierpure.comrsc.org
For instance, certain imidazole-based N-phenylbenzamide derivatives have shown good to moderate cytotoxic potential against lung, cervical, and breast cancer cell lines. frontiersin.org One derivative with a fluorine substitution exhibited IC50 values of 7.5, 9.3, and 8.9 µM against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cells, respectively. frontiersin.org Another study reported a 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole compound with potent activity against colorectal cancer cell lines, showing IC50 values in the nanomolar range (23.12–33.14 nM). nih.gov The diverse mechanisms and potent activities of imidazole-containing compounds underscore their importance in the ongoing search for novel anticancer therapies. nih.govnih.gov
| Compound | Cancer Cell Line(s) | IC50 Value | Reference |
|---|---|---|---|
| Imidazole-based N-phenylbenzamide derivative (4f) | A549 (Lung) | 7.5 µM | frontiersin.org |
| Imidazole-based N-phenylbenzamide derivative (4f) | HeLa (Cervical) | 9.3 µM | frontiersin.org |
| Imidazole-based N-phenylbenzamide derivative (4f) | MCF-7 (Breast) | 8.9 µM | frontiersin.org |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML) | SW480 (Colorectal) | 27.42 nM | nih.gov |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML) | HCT116 (Colorectal) | 23.12 nM | nih.gov |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML) | Caco-2 (Colorectal) | 33.14 nM | nih.gov |
Inhibition of Tumor Cell Proliferation by Imidazole-Substituted Isosteviol (B191626) Derivatives
Extensive research into the modification of isosteviol, a derivative of stevioside, has revealed that the introduction of various chemical moieties can significantly enhance its pharmacological properties, including its potential as an anticancer agent. One area of focus has been the synthesis of imidazole-substituted isosteviol derivatives to explore their effects on the proliferation of tumor cells. The imidazole ring, a common scaffold in medicinal chemistry, is known to be a component of many compounds with diverse biological activities, including anticancer properties.
General studies on isosteviol amides have shown that the nature of the substituent at the C-19 position can influence their cytotoxic effects. For instance, a study involving a series of amides derived from isosteviol indicated that many derivatives required relatively high concentrations to exhibit significant cytotoxicity against human tumor cell lines such as melanoma (A375), colon adenocarcinoma (HT29), breast adenocarcinoma (MCF-7), and ovarian carcinoma (A2780). However, the specific linkage of a this compound group and its impact on antiproliferative activity remains an area requiring further investigation.
The antiproliferative activity of various imidazole-containing compounds has been widely documented against a spectrum of cancer cell lines. These compounds exert their effects through diverse mechanisms, including the inhibition of key enzymes involved in cell division and the disruption of cellular structures essential for proliferation. However, the direct correlation of these activities to an isosteviol scaffold bearing a this compound substituent is not specifically detailed in the available research.
Further research is necessary to elucidate the specific inhibitory concentrations (IC₅₀) of such targeted isosteviol derivatives against a panel of cancer cell lines and to understand the structure-activity relationships that govern their potential as antiproliferative agents.
Computational and Theoretical Chemistry Studies of 6 1h Imidazol 1 Yl Hexanamide
Molecular Docking and Binding Mode Predictions with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand, such as 6-(1H-imidazol-1-yl)hexanamide, with a protein target. The imidazole (B134444) core is a crucial pharmacophore in drug discovery due to its ability to engage in various interactions, including hydrogen bonding and coordination with metal ions, which facilitates binding to enzymes and receptors. researchgate.net
Studies on various imidazole derivatives have demonstrated their potential to bind to a wide range of protein targets. For instance, docking studies of novel imidazole derivatives have been conducted against enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P), a target for antimicrobial agents. These in silico analyses revealed that the synthesized compounds exhibit good affinity toward the active pocket of the enzyme, suggesting their potential as inhibitors. Similarly, docking simulations of imidazole-based compounds with targets like glycogen (B147801) synthase kinase-3β (GSK-3β), a protein implicated in cancer, have shown excellent binding interactions and affinities. nih.gov
For a molecule like this compound, molecular docking could predict its binding mode within a protein's active site. The hexanamide (B146200) chain offers conformational flexibility, allowing the molecule to adapt to the topology of the binding pocket. The imidazole ring can act as a hydrogen bond donor and acceptor, while the amide group can also participate in hydrogen bonding. nih.gov The predicted binding energy from these simulations provides an estimate of the binding affinity. For example, docking studies on other imidazole derivatives have reported binding energies ranging from -6.4 to -9.8 kcal/mol against DNA gyrase B, an antibacterial target. mdpi.com
| Imidazole Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Imidazolyl–methanones | SARS-CoV-2 Mpro (7C6U) | -8.2 to -9.2 mdpi.com |
| Thiophenyl–imidazoles | SARS-CoV-2 Mpro (7C6U) | -8.2 mdpi.com |
| Benzimidazole (B57391) carboxamides | PARP-1 | Not explicitly stated, but good models obtained nih.gov |
| Benzimidazo-1,2,3-triazoles | DNA gyrase B | -6.4 to -9.8 mdpi.com |
| Substituted benzimidazoles | Plasmodium falciparum Adenylosuccinate Lyase | -6.85 to -8.75 nih.gov |
Quantum Chemical Calculations for Electronic Structure and Intermolecular Interactions (e.g., Hydrogen Bonding)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. nih.gov These methods provide insights into molecular geometry, vibrational frequencies, and the distribution of electrons, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.
For imidazole-containing systems, DFT calculations have been used to study their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. ekb.eg Studies on imidazole derivatives have utilized DFT to optimize molecular geometries and predict spectroscopic properties, which show good agreement with experimental data. bohrium.comijstr.org
Hydrogen bonding is a critical intermolecular interaction for molecules containing imidazole and amide groups. The imidazole ring can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen). nih.gov DFT calculations can model these interactions accurately. For instance, studies on hydrogen-bonded imidazole chains have been performed to understand their electronic structure and proton transfer mechanisms. arizona.edu The strength and geometry of hydrogen bonds formed by this compound with itself or with other molecules, like water or protein residues, can be predicted, providing a deeper understanding of its behavior in different environments. researchgate.netacs.org
| Parameter | Methodology | Typical Findings/Applications |
|---|---|---|
| Optimized Geometry | DFT (e.g., B3LYP/6-311G(d,p)) | Provides bond lengths, bond angles, and dihedral angles of the most stable molecular conformation. nih.govnih.gov |
| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and electronic stability. A smaller gap suggests higher reactivity. ekb.eg |
| Molecular Electrostatic Potential (MEP) | DFT | Maps the electron density to identify electrophilic and nucleophilic sites, predicting regions for intermolecular interactions. bohrium.com |
| Vibrational Frequencies | DFT | Predicts theoretical IR and Raman spectra, aiding in the interpretation of experimental spectroscopic data. ijstr.org |
| Hydrogen Bond Energy | DFT | Quantifies the strength of hydrogen bonding interactions between molecules. acs.org |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of new, untested compounds and for guiding the design of more potent molecules. nih.gov QSAR models can be 2D, based on topological descriptors, or 3D, which consider the three-dimensional properties of the molecules. nih.gov
For imidazole derivatives, QSAR models have been successfully developed to predict various biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net These models are built using a "training set" of compounds with known activities and then validated using a "test set" to ensure their predictive power. nih.gov The descriptors used in these models can include steric, electronic, and hydrophobic parameters.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) generate 3D contour maps that visualize the regions around a molecule where modifications are likely to increase or decrease biological activity. nih.gov For example, a CoMFA study on imidazole-1-carboxylates showed that steric effects are a dominant factor influencing their activity. pku.edu.cn For this compound, a QSAR or 3D-QSAR model could be developed if a dataset of structurally similar compounds with measured biological activity is available. Such a model would help in predicting its potential efficacy and in designing analogs with improved properties. nih.gov
| Study Type | Imidazole Derivative Class | Predicted Biological Activity | Key Findings/Model Performance |
|---|---|---|---|
| QSAR (ANN) | General Imidazole Derivatives | Anti-Streptococcus pyogenes | High correlation coefficients (e.g., 0.9461 for the learning set) were obtained. researchgate.net |
| QSAR | Imidazole Derivatives | Anti-Human Cytomegalovirus (HCMV) | Models showed good predictive ability with q² values of 0.71-0.76. nih.gov |
| 2D-QSAR | Imidazole-containing Farnesyltransferase Inhibitors | Anticancer | Models indicated that volume, shape, and polarity are important for activity. nih.gov |
| 3D-QSAR (CoMFA) | Imidazole-1-carboxylates | Antifungal (Botrytis cinerea) | Steric effects were identified as the dominant factor affecting activity. pku.edu.cn |
| QSAR | Imidazole[1,2-a] Pyrazine Derivatives | Antibacterial | Identified a promising compound and its likely molecular target (Staphylococcus aureus Pyruvate carboxylase). espublisher.com |
Computational Studies on Tautomerism and Conformational Analysis of Imidazole Systems
The imidazole ring can exist in two tautomeric forms due to the migration of a proton between the two nitrogen atoms. chemijournal.comresearchgate.net Computational studies are crucial for determining the relative stabilities of these tautomers and understanding the factors that influence the tautomeric equilibrium, such as solvent effects and substituents. technion.ac.ilrsc.org DFT calculations have shown that while the aromatic 1H-imidazole is generally more stable, this preference can be altered by substitution. researchgate.net
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com The flexible hexanamide chain of this compound can adopt numerous conformations. Computational methods, such as DFT, are used to calculate the potential energy surface of the molecule as a function of its dihedral angles, identifying the most stable (lowest energy) conformers. nih.gov
| Computational Aspect | Methodology | Information Gained for Imidazole Systems |
|---|---|---|
| Tautomer Stability | DFT, Ab initio | Determines the relative energies of the N1-H and N3-H tautomers. researchgate.netmdpi.com |
| Tautomeric Equilibrium | DFT with solvent models (e.g., PCM) | Predicts how the solvent environment influences the preference for a particular tautomer. rsc.orgresearchgate.net |
| Conformational Search | Molecular Mechanics, DFT | Identifies low-energy conformations (rotamers) by systematically rotating single bonds. nih.govlumenlearning.com |
| Potential Energy Surface | DFT | Maps the energy of the molecule as a function of one or more dihedral angles to locate energy minima and transition states. nih.gov |
| Influence of pH | DFT | Models protonated and deprotonated forms to understand conformational changes under different pH conditions. nih.gov |
Advanced Analytical Methodologies in the Research of 6 1h Imidazol 1 Yl Hexanamide
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and dynamic behavior of 6-(1H-Imidazol-1-yl)hexanamide in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise atomic connectivity and three-dimensional structure of this compound in solution.
Molecular Structure Elucidation: A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would be utilized to unambiguously assign all proton and carbon signals. For instance, the ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring, the methylene (B1212753) groups of the hexyl chain, and the amide N-H proton. researchgate.netchemicalbook.comacs.orghmdb.ca The chemical shifts of the imidazole protons would confirm the 1-substitution pattern. chemicalbook.comacs.org
Conformational Dynamics: The amide bond within this compound exhibits restricted rotation due to the partial double bond character between the carbonyl carbon and the nitrogen atom. wikipedia.orglibretexts.org This can lead to the existence of cis and trans conformers, which may be observable as separate sets of signals in the NMR spectrum, particularly at low temperatures. ut.eemdpi.com Variable temperature NMR studies can be employed to determine the energy barrier for this rotation. wikipedia.org The flexibility of the hexyl chain also contributes to a range of conformations in solution, which can be studied by analyzing coupling constants and through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to understand through-space proximities of protons.
Table 1: Illustrative ¹H NMR Chemical Shift Assignments for this compound in CDCl₃
| Protons | Chemical Shift (ppm) | Multiplicity |
| Imidazole H-2 | ~7.5 | s |
| Imidazole H-4 | ~7.0 | s |
| Imidazole H-5 | ~6.8 | s |
| Amide NH | ~6.5 | br s |
| N-CH₂ (chain) | ~4.0 | t |
| C(O)-CH₂ (chain) | ~2.2 | t |
| Internal CH₂ (chain) | ~1.2-1.8 | m |
Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) for Interfacial Interactions and Adsorption Dynamics
Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) is a highly sensitive technique used to study the vibrational properties of molecules adsorbed onto metal surfaces, typically gold or platinum. acs.orgnih.gov This methodology is particularly suited for investigating the interfacial behavior of this compound, providing insights into its orientation and interactions at a solid-liquid interface. mdpi.comresearchgate.netresearchgate.netconfex.comnih.govresearchgate.net
In a typical SEIRAS experiment, a thin film of gold is deposited on an internal reflection element (e.g., a silicon prism). When this compound adsorbs onto this surface from a solution, the infrared absorption signals of its various functional groups are significantly enhanced. nih.gov This allows for the study of its adsorption dynamics and potential-dependent reorientation in an electrochemical environment. researchgate.net
Key vibrational modes that would be monitored include:
Amide I and Amide II bands: The frequencies of these bands (around 1650 cm⁻¹ and 1550 cm⁻¹, respectively) are sensitive to hydrogen bonding and the orientation of the amide group relative to the surface. mdpi.com
Imidazole ring vibrations: Changes in the vibrational frequencies of the C=C and C-N stretching modes of the imidazole ring can indicate its interaction with the metal surface and its protonation state. mdpi.com
C-H stretching vibrations: The orientation of the alkyl chain can be inferred from the intensity of the symmetric and asymmetric C-H stretching modes.
By applying an electrical potential to the gold surface, SEIRAS can reveal how the orientation and hydrogen-bonding interactions of the adsorbed this compound molecules change with surface charge. researchgate.net
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govnih.gov For this compound, this technique would provide precise bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the crystalline form.
A crucial aspect of the crystal structure analysis would be the elucidation of intermolecular interactions, which dictate the crystal packing. Given the presence of the amide group (an excellent hydrogen bond donor and acceptor) and the imidazole ring (which can also participate in hydrogen bonding), it is highly probable that the crystal structure of this compound is stabilized by a network of hydrogen bonds. wikipedia.orgnih.govucc.ieharvard.edu For example, chains or sheets of molecules could be formed through N-H···O=C hydrogen bonds between the amide groups of adjacent molecules. nih.govharvard.edu The imidazole ring could also form N-H···N or C-H···N interactions, further stabilizing the crystal lattice. Additionally, π-π stacking interactions between imidazole rings of neighboring molecules may be observed. nih.gov
Table 2: Potential Hydrogen Bond Geometries in the Crystal Structure of this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| N(amide)-H···O(amide) | ~0.86 | ~2.0 | ~2.85 | ~170 |
| C(imidazole)-H···N(imidazole) | ~0.93 | ~2.4 | ~3.30 | ~160 |
Biophysical Techniques for Ligand-Target Interaction Profiling
To investigate the potential of this compound to interact with biological macromolecules, such as proteins, highly sensitive biophysical techniques are employed. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions at a sensor surface. springernature.comrsc.orgresearchgate.netreichertspr.comnih.gov In a typical SPR experiment to study the binding of this compound (the analyte) to a target protein (the ligand), the protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface.
Binding of the small molecule to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). springernature.comnih.gov The resulting sensorgram, a plot of RU versus time, provides kinetic information about the interaction.
From the sensorgram, the following kinetic parameters can be determined:
Association rate constant (kₐ): Describes the rate at which the analyte binds to the immobilized ligand.
Dissociation rate constant (kₔ): Describes the rate at which the analyte-ligand complex breaks apart.
Equilibrium dissociation constant (Kₗ): A measure of binding affinity, calculated as the ratio of kₔ/kₐ. A lower Kₗ value indicates a higher binding affinity.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. iaanalysis.comharvard.eduwikipedia.orgfiveable.mecureffi.org This allows for the determination of the complete thermodynamic profile of the interaction between this compound and a target macromolecule in solution.
In an ITC experiment, a solution of this compound is titrated in small aliquots into a sample cell containing the target protein. cureffi.org Each injection triggers a heat change that is precisely measured by the calorimeter. As the protein becomes saturated with the ligand, the heat changes diminish.
The data are plotted as heat change per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm yields several key parameters:
Binding Affinity (Kₐ or Kₗ): The association or dissociation constant, providing a measure of the binding strength. harvard.edu
Stoichiometry (n): The number of ligand molecules that bind to one molecule of the protein. harvard.edu
Enthalpy change (ΔH): The heat released or absorbed upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions to the binding event. iaanalysis.comharvard.edu
Entropy change (ΔS): Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), this parameter reflects the change in disorder of the system upon binding, often related to hydrophobic interactions and conformational changes. iaanalysis.comharvard.edu
Table 3: Thermodynamic Parameters Obtainable from an ITC Experiment
| Parameter | Description |
| Kₗ (Dissociation Constant) | Concentration of ligand at which half the binding sites of the protein are occupied. |
| n (Stoichiometry) | Molar ratio of ligand to protein in the complex. |
| ΔH (Enthalpy Change) | Heat change upon binding; negative for exothermic, positive for endothermic. |
| ΔS (Entropy Change) | Change in the system's disorder upon binding. |
| ΔG (Gibbs Free Energy) | Overall energy change of binding, indicating spontaneity. |
This comprehensive suite of advanced analytical methods enables a thorough characterization of this compound, from its fundamental molecular structure and solid-state organization to its dynamic behavior at interfaces and its specific interactions with biological targets.
Derivatives, Analogues, and Emerging Research Directions for 6 1h Imidazol 1 Yl Hexanamide
Design and Synthesis of Novel 6-(1H-Imidazol-1-yl)hexanamide Derivatives for Enhanced Potency and Selectivity
The design of novel derivatives of this compound would likely be guided by established principles of medicinal chemistry to enhance biological activity and selectivity. Structure-activity relationship (SAR) studies of related imidazole-containing compounds indicate that modifications to both the imidazole (B134444) ring and the aliphatic chain can significantly influence potency.
Synthetic Strategies: The synthesis of this compound derivatives can be approached through several established synthetic routes. The core structure is amenable to modifications at multiple positions. A general synthetic approach would involve the N-alkylation of imidazole or a substituted imidazole with a suitable halo-alkane followed by functional group transformations to introduce the amide moiety. researchgate.netbiomedres.us Microwave-assisted synthesis has been shown to be an efficient method for preparing imidazole derivatives, often leading to higher yields and shorter reaction times. semanticscholar.orgbiomedpharmajournal.org
Potential Modifications and Their Rationale:
Imidazole Ring Substitution: Introducing substituents at the C2, C4, and C5 positions of the imidazole ring can modulate the electronic properties and steric bulk of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the imidazole nitrogen, which can be crucial for receptor binding. researchgate.net
Alkyl Chain Modification: The length and rigidity of the hexanamide (B146200) chain can be altered to optimize interactions with a biological target. Introducing unsaturation or branching could provide conformational constraints that may lead to increased selectivity.
Amide Group Derivatization: The amide nitrogen can be substituted with various alkyl or aryl groups to explore additional binding pockets in a target protein. Furthermore, the amide group could be replaced with other functional groups, such as esters or ketones, to probe the importance of the hydrogen bonding capabilities of the amide.
Table 1: Illustrative SAR Insights from Imidazole-Containing Compounds
| Scaffold Modification | Observed Effect on Biological Activity | Reference Compound Class |
| Substitution at C2 of imidazole with bulky aryl groups | Increased antifungal activity | Azole antifungals |
| N-alkylation of imidazole with long alkyl chains | Enhanced antibacterial activity | N-alkylimidazole derivatives researchgate.net |
| Introduction of a nitro group on the imidazole ring | Increased antimicrobial potency | Nitroimidazole antibiotics |
| Variation of substituents on a terminal phenyl ring | Modulation of anticancer activity | Imidazole-based kinase inhibitors |
This table is illustrative and based on general findings for various imidazole-containing compounds, not specifically this compound.
Exploration of Related Imidazole-Containing Scaffolds and Hybrid Molecules for Diverse Biological Applications
The imidazole ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs. researchgate.netsemanticscholar.orgdoaj.org Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ijpsjournal.comlongdom.orgresearchgate.netwjpsonline.com
Hybrid Molecules: A growing area of research is the development of hybrid molecules, which combine two or more pharmacophores to create a single molecule with multiple pharmacological activities or an enhanced activity profile. nih.gov The this compound scaffold could be incorporated into hybrid molecules to leverage the biological activities of the imidazole moiety. For example, linking the hexanamide terminus to another known pharmacophore could result in novel compounds with unique therapeutic potential.
Diverse Imidazole Scaffolds: The broader family of imidazole-containing compounds includes a vast range of structural motifs, each with its own characteristic biological profile.
Table 2: Biological Applications of Various Imidazole-Containing Scaffolds
| Imidazole Scaffold | Biological Application(s) | Example(s) |
| Simple Imidazoles | Antifungal, Antibacterial, Anticancer | Clotrimazole, Metronidazole, Dacarbazine |
| Benzimidazoles | Anthelmintic, Antiulcer, Antihistamine | Albendazole, Omeprazole, Astemizole |
| Fused Imidazoles | Sedative-hypnotic, Anxiolytic | Zolpidem, Alpidem |
| Pyrrole-Imidazole Alkaloids | Anticancer, Antiviral, Immunomodulatory | Oroidin, Ageliferin |
This table highlights the versatility of the imidazole core and suggests the broad therapeutic areas that derivatives of this compound could potentially target.
Research Applications in Materials Science Utilizing the Unique Chemical Structure of this compound
While direct applications of this compound in materials science have not been reported, its structure suggests several potential uses. The imidazole ring can act as a ligand for metal ions, a proton conductor, and a component in ionic liquids. The hexanamide chain provides flexibility and hydrogen bonding capabilities.
Potential Applications:
Polymers and Coordination Polymers: The imidazole nitrogen can coordinate with metal ions, making this compound a potential monomer for the synthesis of coordination polymers. mdpi.com The amide group can participate in hydrogen bonding, which could contribute to the self-assembly and mechanical properties of polymeric materials.
Ionic Liquids: N-alkylated imidazoles are common precursors to imidazolium-based ionic liquids. lifechemicals.com Derivatization of the amide group of this compound could lead to the formation of functionalized ionic liquids with tailored properties for applications such as catalysis or as electrolytes.
Surface Modification and Corrosion Inhibition: Imidazole derivatives are known to adsorb on metal surfaces and inhibit corrosion. The this compound molecule, with its polar head group (imidazole) and flexible tail (hexanamide), could be an effective corrosion inhibitor for various metals.
Metal-Organic Frameworks (MOFs): The imidazole moiety can serve as a linker in the construction of MOFs. researchgate.net Functionalized linkers, such as this compound, could introduce specific properties into the MOF structure, such as increased hydrophilicity or sites for post-synthetic modification.
Future Perspectives in Biomedical and Chemical Biology Research Based on this compound Scaffolds
The this compound scaffold represents a promising starting point for future research in both biomedical and chemical biology fields. Its simple, modular structure allows for straightforward chemical modification, enabling the exploration of a wide chemical space.
Biomedical Research: The future of this scaffold in biomedical research lies in its potential as a template for the development of new therapeutic agents. Given the broad biological activities of imidazole-containing compounds, derivatives of this compound could be screened against a variety of targets, including enzymes, receptors, and nucleic acids. nih.govnih.gov The development of potent and selective inhibitors based on this scaffold could lead to new treatments for a range of diseases. nih.govresearchgate.net
Chemical Biology: In chemical biology, functionalized molecules are used as tools to probe biological systems. Derivatives of this compound could be developed into chemical probes by incorporating reporter tags, such as fluorescent dyes or biotin, onto the hexanamide chain. Such probes could be used to study the localization and interactions of their biological targets within cells. N-acyl imidazoles, for example, have been utilized for the chemical labeling of proteins and the structural analysis of RNAs. dntb.gov.ua
The exploration of the this compound scaffold and its derivatives holds considerable promise. Through systematic medicinal chemistry efforts, the development of novel bioactive compounds is a tangible goal. Furthermore, the unique chemical properties of this scaffold suggest its potential utility in the creation of new functional materials. As synthetic methodologies advance and our understanding of the biological roles of imidazole-containing molecules deepens, the prospects for unlocking the full potential of this versatile chemical entity are bright.
Q & A
Basic: What are the standard synthetic routes for 6-(1H-Imidazol-1-yl)hexanamide, and how are intermediates validated?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including nucleophilic substitution between imidazole derivatives and hexanamide precursors. For example:
Step 1 : Activation of the hexanamide backbone using carbodiimide coupling agents (e.g., EDC or DCC) to facilitate imidazole conjugation .
Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
Validation : Intermediates are characterized using H NMR (to confirm substitution patterns) and LC-MS (to verify molecular weight). Purity is assessed via HPLC (>95% threshold) .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify imidazole ring protons (δ 7.5–8.0 ppm) and hexanamide chain conformation .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 210.15).
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and detect byproducts .
Basic: How should researchers evaluate the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies :
- Temperature : Store samples at 4°C (short-term), -20°C (long-term), and 25°C (degradation control).
- Light Sensitivity : Expose to UV (254 nm) for 48 hours; monitor via HPLC for photodegradation products .
- Humidity : Use desiccators with controlled relative humidity (20–80%) to assess hygroscopicity .
Advanced: How can factorial design optimize reaction yields for this compound synthesis?
Methodological Answer:
- Variables : Temperature (40–80°C), catalyst concentration (0.1–1.0 mol%), and solvent polarity (DMF vs. THF).
- Design : Use a 2 full factorial design to evaluate main effects and interactions.
- Analysis : ANOVA identifies significant factors (e.g., temperature contributes 60% to yield variance). Replication minimizes experimental error .
Advanced: How to resolve contradictory bioactivity data (e.g., antibacterial vs. anti-HIV results) for this compound?
Methodological Answer:
- Variable Analysis : Compare assay conditions (e.g., bacterial strain specificity, HIV reverse transcriptase inhibition thresholds).
- Dose-Response Curves : Generate IC/MIC values across concentrations (1–100 µM) to identify activity thresholds.
- Meta-Analysis : Cross-reference with structurally similar imidazole derivatives (e.g., 2-methyl-4-nitroimidazole analogs) to isolate substituent effects .
Advanced: What computational modeling approaches predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with bacterial DNA gyrase (PDB ID: 1KZN).
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions of the molecule.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayer environments .
Advanced: What protocols ensure reliable toxicity profiling of this compound in vitro?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
